

# Avitinib: A Technical Guide to Early-Phase Clinical Trial Data for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Avitinib** (also known as AC0010 or Abivertinib) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target the EGFR T790M resistance mutation while sparing wild-type EGFR.[1][2] The T790M mutation is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in patients with non-small cell lung cancer (NSCLC).[1] This technical guide provides a comprehensive overview of the early-phase clinical trial data for **Avitinib**, focusing on quantitative outcomes, experimental methodologies, and the underlying signaling pathways.

#### **Mechanism of Action**

**Avitinib** is an oral, potent, and irreversible EGFR inhibitor.[3][4] It forms a covalent bond with the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain.[1] [2] This irreversible binding leads to the inhibition of EGFR autophosphorylation and the subsequent blockade of downstream signaling pathways critical for cancer cell proliferation and survival, including the PI3K/Akt and MAPK/ERK pathways.[4] Preclinical studies have demonstrated **Avitinib**'s high selectivity for mutant EGFR, including both activating mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation, with significantly less activity against wild-type EGFR, potentially leading to a more favorable safety profile compared to earlier generation TKIs.[1]



# **Signaling Pathway**

The binding of epidermal growth factor (EGF) to its receptor (EGFR) triggers a signaling cascade that, in cancer cells with activating EGFR mutations, becomes constitutively active, promoting cell proliferation and survival. **Avitinib** intervenes by irreversibly binding to the mutated EGFR, thereby blocking the downstream signaling.





Click to download full resolution via product page

Figure 1: Avitinib's Inhibition of the EGFR Signaling Pathway.



## **Early-Phase Clinical Trial Data**

**Avitinib** has been evaluated in several early-phase clinical trials, primarily in patients with NSCLC who have developed resistance to prior EGFR TKI therapy and harbor the T790M mutation. The core data from these studies are summarized below.

## Phase I/II Study (NCT02330367)

This multicenter, open-label study was designed to assess the safety, pharmacokinetics, and preliminary efficacy of **Avitinib** in patients with advanced NSCLC positive for the EGFR T790M mutation.[3][5][6] The trial included a dose-escalation phase followed by a dose-expansion phase.[6]

| Endpoint                                  | Result                                                                          | Citation |
|-------------------------------------------|---------------------------------------------------------------------------------|----------|
| Objective Response Rate (ORR)             | 56.3% (9 out of 16 patients achieved Partial Response)                          | [3][5]   |
| Disease Control Rate (DCR)                | 93.8% (15 out of 16 patients<br>achieved Partial Response or<br>Stable Disease) | [3][5]   |
| Median Progression-Free<br>Survival (PFS) | 253 days (95% CI: 154.8-<br>339.2)                                              | [3][5]   |

The most frequently reported treatment-related adverse events were generally mild and manageable.

| Adverse Event                  | Frequency                     | Citation |
|--------------------------------|-------------------------------|----------|
| Elevated hepatic transaminases | 62.5% (10 out of 16 patients) | [3][5]   |
| Diarrhea                       | 31.3% (5 out of 16 patients)  | [3][5]   |

## Phase II Study (NCT03300115)



This single-arm, multicenter, open-label trial further evaluated the efficacy and safety of **Avitinib** at the recommended Phase II dose in a larger cohort of patients with T790M-positive advanced NSCLC.[7][8]

| Endpoint                                  | Result                                    | Citation |
|-------------------------------------------|-------------------------------------------|----------|
| Objective Response Rate (ORR)             | 52.2% (109 out of 209 evaluable patients) | [9]      |
| Disease Control Rate (DCR)                | 88.0% (184 out of 209 evaluable patients) | [9]      |
| Median Duration of Response (DoR)         | 8.5 months (95% CI: 6.1-9.2)              | [9]      |
| Median Progression-Free<br>Survival (PFS) | 7.5 months (95% CI: 6.0-8.8)              | [9]      |
| Median Overall Survival (OS)              | 24.9 months (95% CI: 22.4-not reachable)  | [9]      |

| Adverse Event                               | Frequency                       | Citation |
|---------------------------------------------|---------------------------------|----------|
| Any Treatment-Related Adverse Event         | 96.9% (220 out of 227 patients) | [9]      |
| Treatment-Related Serious<br>Adverse Events | 13.7% (31 out of 227 patients)  | [9]      |

## **Experimental Protocols**

The early-phase clinical trials of **Avitinib** followed a structured approach to ensure patient safety and to accurately assess the drug's properties.

## **Patient Population and Eligibility Criteria**

Key inclusion criteria for these trials typically included:



- Histologically or cytologically confirmed diagnosis of locally advanced or metastatic NSCLC.
- Documented evidence of an EGFR activating mutation and subsequent acquired T790M resistance mutation after treatment with a first- or second-generation EGFR TKI.[3][5][6]
- At least one measurable lesion as defined by Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.[6]
- Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[6]

Key exclusion criteria often comprised:

- Prior treatment with a third-generation EGFR TKI.
- History of interstitial lung disease.[10]
- · Clinically significant cardiac disease.

#### **Study Design and Treatment**

The Phase I portion of the studies employed a standard 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D). [11] Patients were enrolled in sequential cohorts and received escalating oral doses of **Avitinib**.[11] Once the RP2D was established, the Phase II portion enrolled a larger number of patients to further evaluate efficacy and safety at that dose.[9] Treatment was administered in continuous cycles until disease progression or unacceptable toxicity.[3][5]

## **Efficacy and Safety Assessments**

Tumor response was assessed by imaging (CT or MRI) at baseline and then at regular intervals (e.g., every 6-8 weeks) and was evaluated based on RECIST 1.1 criteria.[3][5] Safety and tolerability were monitored through the regular recording of adverse events, physical examinations, and laboratory tests.





Click to download full resolution via product page

Figure 2: Generalized Workflow of Avitinib Early-Phase Clinical Trials.



### **Pharmacokinetic and Pharmacodynamic Assessments**

Pharmacokinetic (PK) parameters, such as Cmax, Tmax, and AUC, were evaluated through the analysis of plasma samples collected at various time points after drug administration.[1] Pharmacodynamic (PD) assessments involved the analysis of biomarkers from tumor biopsies or circulating tumor DNA to confirm target engagement and to explore mechanisms of response and resistance.

#### Conclusion

The early-phase clinical trial data for **Avitinib** demonstrate its promising efficacy and manageable safety profile in patients with NSCLC harboring the EGFR T790M resistance mutation. As a selective, irreversible third-generation EGFR TKI, **Avitinib** represents a significant advancement in the treatment of this patient population. Further research and ongoing clinical trials will continue to define its role in the therapeutic landscape for EGFR-mutated NSCLC.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Parallel phase 1 clinical trials in the US and in China: accelerating the test of avitinib in lung cancer as a novel inhibitor selectively targeting mutated EGFR and overcoming T790Minduced resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I dose-escalation study of pulsatile afatinib in patients with recurrent or progressive brain cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Radiology Assistant : RECIST 1.1 the basics [radiologyassistant.nl]
- 4. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase I, open-label, dose-escalation study of continuous once-daily oral treatment with afatinib in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]



- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. A phase 1, dose-escalation/response-expansion study of oral ASP8273 in patients with non-small cell lung cancers with epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of avitinib on the pharmacokinetics of osimertinib in vitro and in vivo in rats PMC [pmc.ncbi.nlm.nih.gov]
- 11. radiopaedia.org [radiopaedia.org]
- To cite this document: BenchChem. [Avitinib: A Technical Guide to Early-Phase Clinical Trial Data for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b593773#early-phase-clinical-trial-data-on-avitinib-for-researchers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com